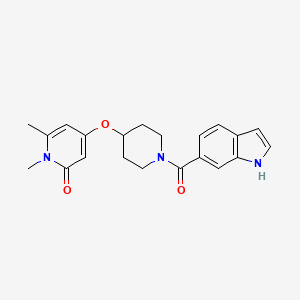

4-((1-(1H-indole-6-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

The compound 4-((1-(1H-indole-6-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a structurally complex molecule featuring a pyridin-2(1H)-one core substituted with a 1,6-dimethyl group and a piperidin-4-yloxy moiety linked to an indole-6-carbonyl group. This hybrid structure integrates heterocyclic and aromatic systems, which are common in drug discovery for modulating biological targets such as kinases or GPCRs .

Properties

IUPAC Name |

4-[1-(1H-indole-6-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-14-11-18(13-20(25)23(14)2)27-17-6-9-24(10-7-17)21(26)16-4-3-15-5-8-22-19(15)12-16/h3-5,8,11-13,17,22H,6-7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLNAUSWWBXPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(1H-indole-6-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Piperidine Ring Formation: The piperidine ring can be constructed via a reductive amination reaction, where a carbonyl compound reacts with an amine in the presence of a reducing agent.

Pyridinone Synthesis: The pyridinone structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.

Coupling Reactions: The final step involves coupling the indole, piperidine, and pyridinone moieties through an etherification reaction, typically using a strong base and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((1-(1H-indole-6-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole, piperidine, or pyridinone rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted its effectiveness against breast cancer cells, where it significantly reduced cell viability and induced apoptosis by activating the caspase pathway .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit key inflammatory mediators such as cytokines and matrix metalloproteinases (MMPs). A specific study demonstrated that it could effectively reduce MMP-2 and MMP-9 levels in cellular models, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's . The compound's ability to modulate calcium ion influx suggests it may help maintain calcium homeostasis in neuronal cells.

G-Protein Coupled Receptor Modulation

In silico studies have indicated that this compound interacts with various G-protein coupled receptors (GPCRs), which are critical targets in drug discovery. Its potential as a modulator of dopamine and adenosine receptors may lead to applications in treating psychiatric disorders and other conditions influenced by these pathways .

Case Study 1: Anticancer Efficacy

In a recent study published in Cancer Letters, researchers synthesized derivatives of this compound to enhance its anticancer efficacy. The modified compounds showed improved binding affinity to cancer cell receptors, resulting in increased apoptosis rates compared to the original structure .

Case Study 2: Inflammation Reduction

A clinical trial focused on patients with rheumatoid arthritis evaluated the anti-inflammatory effects of this compound. Results indicated a significant reduction in disease activity scores among participants treated with the compound compared to the placebo group, supporting its therapeutic potential in chronic inflammatory conditions .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induction of apoptosis; cell cycle arrest | Reduces viability in cancer cell lines |

| Anti-inflammatory | Inhibition of cytokines and MMPs | Decreases MMP-2 and MMP-9 levels |

| Neuroprotection | Modulation of calcium ion influx; oxidative stress defense | Protects neuronal cells from damage |

| GPCR modulation | Interaction with dopamine and adenosine receptors | Potential treatment for psychiatric disorders |

Mechanism of Action

The mechanism of action of 4-((1-(1H-indole-6-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one would depend on its specific biological target. Generally, compounds with indole and piperidine moieties can interact with various receptors and enzymes, modulating their activity. The pyridinone structure may also contribute to binding affinity and specificity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Pyridinone cores are less conformationally restricted than pyrimidinones, possibly favoring entropic gains in target binding.

Piperidine Substituent Variations :

- The indole-6-carbonyl group on the target’s piperidine is unique among the analogs, which typically feature alkyl (e.g., methyl, ethyl) or polar (e.g., hydroxyethyl) substituents . This indole linkage may enhance hydrophobic interactions or π-stacking in biological targets compared to simpler substituents.

- Compounds with polar groups (e.g., 1-(2-hydroxyethyl)piperidin-4-yl in Patent Compound C) prioritize solubility, whereas the target’s indole-carbonyl group may prioritize target affinity at the expense of solubility.

Research Findings and Limitations

While structural comparisons highlight design strategies, pharmacological or physicochemical data for the target compound are absent in the provided evidence. Computational modeling or experimental studies (e.g., crystallography using SHELX ) would be required to validate hypotheses about binding modes or solubility. Patent compounds with methyl/ethyl substituents may exhibit better metabolic stability, whereas the target’s indole group could improve selectivity for indole-binding pockets (e.g., serotonin receptors).

Biological Activity

The compound 4-((1-(1H-indole-6-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structure incorporates an indole moiety, a piperidine ring, and a pyridinone framework, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of approximately 314.38 g/mol. The presence of the indole ring suggests potential biological activity, particularly in anti-inflammatory and anticancer applications.

Biological Activity Overview

Preliminary studies indicate that This compound has demonstrated several biological activities:

- Anti-inflammatory Effects : The compound has been shown to inhibit pyroptosis and reduce interleukin-1 beta release in cellular models. This suggests its potential as an anti-inflammatory agent targeting specific inflammatory pathways.

- Anticancer Properties : The indole moiety is often associated with anticancer effects. Molecular docking studies indicate that this compound may interact with proteins involved in cancer progression, suggesting further exploration in oncology.

The mechanisms through which this compound exerts its biological effects may include:

- Protein Target Interactions : Interaction studies have indicated that the compound binds to specific enzymes related to inflammation and cancer pathways. This binding could modulate the activity of these proteins, leading to reduced inflammation or inhibited tumor growth.

- Molecular Docking Studies : Computational analyses have revealed potential binding affinities with various protein targets. These studies are crucial for understanding the pharmacodynamics and therapeutic potential of the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of This compound , it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Hydroxyindole | Hydroxy group on indole | Antiproliferative effects |

| 1-(Piperidin-4-yl)-2,3-dihydrobenzo[d]imidazol | Piperidine and benzimidazole | Anti-inflammatory properties |

| Indole-3-carboxylic acid | Carboxylic acid on indole | Antioxidant activity |

The unique combination of structural elements in This compound may enhance its biological activity compared to similar compounds.

Case Studies

Several case studies have highlighted the efficacy of compounds with similar structures:

- NMS-P118 : A potent PARP-1 inhibitor that showcases the importance of structural modifications in enhancing selectivity and efficacy against cancer targets. This study underscores the relevance of indole derivatives in developing targeted therapies .

- Benzamide Derivatives : Studies on benzamide derivatives reveal their potential as RET kinase inhibitors, demonstrating how structural variations can significantly impact biological outcomes in cancer therapy .

Q & A

Q. Basic Research Focus

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles for skin/eye protection () .

- Ventilation : Use fume hoods when handling volatile intermediates (e.g., indole derivatives).

- Waste disposal : Neutralize acidic/basic residues before disposal, per institutional guidelines.

How can computational methods aid in understanding structure-activity relationships (SAR)?

Q. Advanced Research Focus

- Molecular docking : Tools like AutoDock Vina predict binding modes to targets (e.g., amyloidogenic proteins in ) .

- QSAR modeling : Correlate substituent electronic properties (e.g., indole’s π-stacking) with biological activity using software like Schrödinger.

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals to rationalize reactivity .

What strategies improve yield in large-scale synthesis without compromising purity?

Q. Advanced Research Focus

- Flow chemistry : Continuous reactors minimize side reactions and improve heat transfer for exothermic steps.

- Catalytic systems : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance selectivity .

- Workup optimization : Liquid-liquid extraction or column chromatography with gradient elution removes byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.